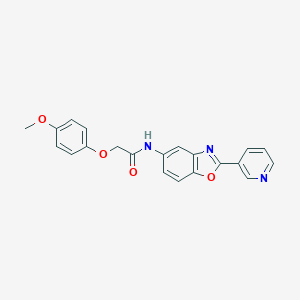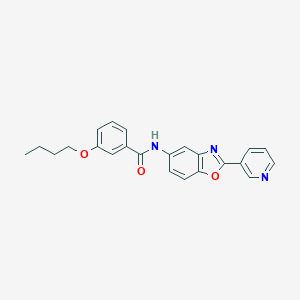![molecular formula C22H24ClN3O3 B278641 N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CMMP, is a compound that has gained interest in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and anti-inflammatory properties. N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to modulate various signaling pathways and enzymes involved in these processes.
実験室実験の利点と制限
One advantage of using N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is that it has shown promising results in various therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
将来の方向性
For N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide research include further studies on its mechanism of action, optimization of its therapeutic potential, and clinical trials to evaluate its safety and efficacy in humans. Additionally, N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide could be studied in combination with other compounds to enhance its therapeutic effects.
合成法
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chloro-4-(morpholin-4-yl)aniline with 1-(4-methylphenyl)-1,3-dihydro-2H-pyrrol-2-one in the presence of a coupling agent. The resulting product is then treated with a carboxylic acid to obtain the final compound.
科学的研究の応用
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurodegenerative diseases, N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its anti-inflammatory properties.
特性
製品名 |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C22H24ClN3O3 |
分子量 |
413.9 g/mol |
IUPAC名 |
N-(3-chloro-4-morpholin-4-ylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O3/c1-15-2-5-18(6-3-15)26-14-16(12-21(26)27)22(28)24-17-4-7-20(19(23)13-17)25-8-10-29-11-9-25/h2-7,13,16H,8-12,14H2,1H3,(H,24,28) |
InChIキー |
OLUVBSAHHAWMJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)